molecular formula C18H22N2O4 B2611212 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea CAS No. 1396765-73-3

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2611212
CAS No.: 1396765-73-3
M. Wt: 330.384
InChI Key: FTMBNURDLYRLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Applications The synthesis of deuterium-labeled compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (a compound with potential activities against cancer, nociceptive pain, and neurodegenerative disorders), highlights the importance of such molecules in improving analytical methods for drug pharmacokinetics studies. Deuterium-labeled versions offer a precise standard for liquid chromatography-mass spectrometry (LC–MS) analysis, crucial for understanding the absorption and distribution of drug candidates (Liang et al., 2020).

Chemical Structure Analysis Theoretical investigations into the molecular structure and properties of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, provide foundational knowledge for designing compounds with optimized characteristics for specific applications. Studies employing techniques like Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT) calculations help elucidate the electronic structure, stability, and potential for interactions with biological molecules (Al-Abdullah et al., 2014).

Pharmacological Potential Research into compounds with similar structural motifs, such as the development of novel 3-arylaminobenzofuran derivatives, demonstrates the exploration of these molecules for their anticancer and antiangiogenic activities. By targeting specific cellular mechanisms, such as the colchicine site on tubulin, these compounds offer potential pathways for developing new therapeutic agents with significant in vitro and in vivo efficacy (Romagnoli et al., 2015).

Biobased Materials Development The enzymatic synthesis of biobased polyesters using furan derivatives as rigid diol components underscores the role of such compounds in creating sustainable materials. These studies indicate the potential of furan-based compounds in contributing to the green chemistry movement by providing alternatives to petrochemical-based polymers, with applications ranging from packaging to biomedical devices (Jiang et al., 2014).

Properties

IUPAC Name

1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-15-8-4-13(5-9-15)11-19-17(21)20-12-18(22,14-6-7-14)16-3-2-10-24-16/h2-5,8-10,14,22H,6-7,11-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMBNURDLYRLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.